2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Overview
Description
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Based on the structure of the compound, it appears to contain an azabicycloheptane scaffold . Compounds with similar structures, such as tropane alkaloids, have been found to display a wide array of interesting biological activities . They are often present in molecules capable of acting on various biological targets and are actively used in drug design .
The azabicycloheptane core is a common feature in many biologically active compounds, including natural and synthetic derivatives . For example, the ergot alkaloid cycloclavine and antibiotic indolizomycin are natural derivatives that contain a similar core . Synthetic analogues, such as adozelesin, which exhibits high cytotoxicity and is a promising antitumor agent, also contain this core .
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other substances. For example, some catalysts showed notable activity in the presence of certain ions .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one plays a significant role in biochemical reactions, particularly in the context of chemoproteomic and ligandability studies. This compound is known to be a cysteine-reactive small-molecule fragment, which means it can form covalent bonds with cysteine residues in proteins . This reactivity makes it useful for targeting traditionally druggable proteins as well as “undruggable” or difficult-to-target proteins. The compound can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interacting with cysteine residues in proteins, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . Its ability to form covalent bonds with specific proteins allows it to modulate their activity, which can result in altered cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with cysteine residues in proteins . This binding can lead to enzyme inhibition or activation, depending on the target protein. Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins. The covalent modification of proteins by this compound can result in significant alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its reactivity may decrease over time if not stored properly . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate target protein activity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular damage . It is crucial to determine the optimal dosage range to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its reactivity with cysteine residues in proteins. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular metabolism and identifying potential metabolic liabilities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects . The localization and accumulation of the compound within specific tissues or organelles can impact its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, as different subcellular environments may affect its reactivity and interactions with biomolecules.
Properties
IUPAC Name |
2-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-3-9(12)11(14)13-5-7-4-8(6-13)10(7)15-2/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYIGFZYXDNLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CC(C1)C2OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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